4-Methylpyridazine: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
4-Methylpyridazine: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpyridazine, a heterocyclic aromatic compound, serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, characterized by a six-membered ring containing two adjacent nitrogen atoms and a methyl substituent, impart a distinct reactivity profile that is of significant interest in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-methylpyridazine, complete with tabulated data, detailed experimental protocols, and visualizations of its chemical behavior.
Chemical and Physical Properties
4-Methylpyridazine is a colorless to pale yellow liquid at room temperature, soluble in organic solvents and exhibiting limited solubility in water.[1] A summary of its key physical and chemical properties is presented in the tables below.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂ | [2] |
| Molecular Weight | 94.11 g/mol | [2] |
| Boiling Point | 98-100 °C at 11 mmHg | |
| Melting Point | Data not consistently available | |
| Density | 1.06 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.521 |
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 4-methylpyridazine | [2] |
| CAS Number | 1120-88-3 | [2] |
| pKa (of conjugate acid) | ~3.3 | [2] |
| LogP | -0.3 | [2] |
| Water Solubility | Miscible | [3][4] |
Spectral Data
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the methyl protons and the aromatic protons on the pyridazine ring. |
| ¹³C NMR | Resonances for the methyl carbon and the four unique aromatic carbons of the pyridazine ring. |
| IR | Characteristic peaks for C-H (aromatic and aliphatic) and C=N stretching vibrations. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z = 94. |
Reactivity of 4-Methylpyridazine
The reactivity of 4-methylpyridazine is governed by the presence of the two nitrogen atoms in the aromatic ring, which are electron-withdrawing and influence the electron density distribution. This makes the pyridazine ring generally less susceptible to electrophilic attack compared to benzene but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitrogen atoms.
N-Oxidation
The nitrogen atoms of the pyridazine ring can be readily oxidized to form N-oxides. This transformation is significant as it can alter the electronic properties of the ring, making it more susceptible to certain substitution reactions and is a key step in the synthesis of various functionalized derivatives.
Disclaimer: This is a representative protocol based on general procedures for the N-oxidation of pyridine derivatives.[5] Specific reaction conditions for 4-methylpyridazine may require optimization.
Materials:
-
4-Methylpyridazine
-
Hydrogen peroxide (30% solution)
-
Acetic acid
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylpyridazine (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-methylpyridazine-N-oxide.
-
The product can be further purified by recrystallization or column chromatography.
N-Methylation
The lone pair of electrons on the nitrogen atoms makes them nucleophilic, allowing for alkylation reactions, such as N-methylation, to form pyridazinium salts.
Disclaimer: This is a representative protocol based on general procedures for the N-alkylation of pyridines.
Materials:
-
4-Methylpyridazine
-
Methyl iodide
-
Anhydrous diethyl ether or acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve 4-methylpyridazine (1 equivalent) in anhydrous acetone or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add methyl iodide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or under gentle reflux for several hours. The formation of a precipitate (the pyridazinium salt) should be observed.
-
After the reaction is complete (monitored by TLC), cool the mixture and collect the solid product by filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the 1-methyl-4-methylpyridazin-1-ium iodide.
Electrophilic Aromatic Substitution
Due to the electron-withdrawing nature of the two nitrogen atoms, the pyridazine ring is deactivated towards electrophilic aromatic substitution. Reactions such as nitration and halogenation require harsh conditions and often result in low yields. The substitution, when it occurs, is directed to the positions less deactivated by the nitrogen atoms. For 4-methylpyridazine, the likely position for electrophilic attack would be C5.
Disclaimer: This is a representative protocol adapted from the nitration of similar pyridine-N-oxides. Direct nitration of 4-methylpyridazine is challenging. The N-oxide is more reactive towards electrophilic substitution.[6]
Materials:
-
4-Methylpyridazine-N-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Sodium carbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add 4-methylpyridazine-N-oxide (1 equivalent) to a mixture of fuming nitric acid and concentrated sulfuric acid, keeping the temperature below 10 °C.
-
After the addition, slowly warm the reaction mixture to 90-100 °C and maintain this temperature for several hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize the acidic solution with a sodium carbonate solution until it is basic.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude nitrated product.
-
Purify the product by column chromatography or recrystallization.
Nucleophilic Aromatic Substitution
The pyridazine ring is susceptible to nucleophilic aromatic substitution, especially when a good leaving group (e.g., a halogen) is present on the ring. The positions ortho and para to the ring nitrogens are the most activated for this type of reaction. For instance, a chloropyridazine derivative can be synthesized from a pyridazinone, which can then undergo nucleophilic substitution.[1][7][8]
Disclaimer: This is a generalized two-step protocol illustrating the principle of nucleophilic aromatic substitution on a pyridazine ring.[1]
Step 1: Synthesis of 4-Methyl-6-chloropyridazine (Hypothetical)
Materials:
-
4-Methylpyridazin-6(1H)-one (hypothetical starting material)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Carefully add 4-methylpyridazin-6(1H)-one to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture under reflux for several hours.
-
After cooling, pour the reaction mixture cautiously onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate).
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Dry the organic layer, filter, and remove the solvent to obtain the crude 4-methyl-6-chloropyridazine.
-
Purify by distillation or chromatography.
Step 2: Nucleophilic Substitution with an Amine
Materials:
-
4-Methyl-6-chloropyridazine
-
Amine (e.g., piperidine)
-
Solvent (e.g., ethanol or DMF)
-
Base (e.g., potassium carbonate) (optional)
Procedure:
-
Dissolve 4-methyl-6-chloropyridazine and the amine (1-2 equivalents) in a suitable solvent in a round-bottom flask.
-
If the amine salt is formed, a non-nucleophilic base can be added to neutralize the acid.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it, and evaporate the solvent to get the crude product.
-
Purify the product by column chromatography or recrystallization.
Biological Significance and Signaling Pathways
While 4-methylpyridazine itself is primarily a synthetic intermediate, its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10][11] Many of these activities are attributed to the ability of the pyridazine scaffold to act as a hinge-binding motif in various protein kinases. Inhibition of these kinases can disrupt cellular signaling pathways that are often dysregulated in diseases like cancer.
A common mechanism of action for pyridazine-based drugs is the inhibition of kinase signaling pathways, which are crucial for cell proliferation, survival, and differentiation. The diagram below illustrates a generic kinase signaling pathway that can be targeted by such inhibitors.
Caption: A generic kinase signaling pathway often targeted by pyridazine-based inhibitors.
Conclusion
4-Methylpyridazine is a versatile heterocyclic compound with a rich and complex reactivity profile. Its ability to undergo a variety of chemical transformations, including N-oxidation, N-methylation, and nucleophilic substitution, makes it a valuable precursor for the synthesis of diverse molecular architectures. The derivatives of 4-methylpyridazine have demonstrated significant potential in drug discovery, particularly as inhibitors of key cellular signaling pathways. This guide provides a foundational understanding of the chemical properties and reactivity of 4-methylpyridazine, offering valuable insights for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development. Further exploration of its reaction scope and the biological activities of its derivatives will undoubtedly continue to yield novel and important discoveries.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methylpyridazine | C5H6N2 | CID 136882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 9. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 10. Pyridazine and its derivatives | PPTX [slideshare.net]
- 11. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
